molecular formula C9H10ClNO4 B1356643 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene CAS No. 15862-94-9

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B1356643
CAS No.: 15862-94-9
M. Wt: 231.63 g/mol
InChI Key: VRHNUGLFVZJARZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, two methoxy groups, and a nitro group attached to a benzene ring.

Chemical Reactions Analysis

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron (Fe) and hydrochloric acid (HCl).

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions for these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The chloromethyl group acts as an electrophile, reacting with nucleophiles to form substituted products. The nitro group, being an electron-withdrawing group, influences the reactivity and orientation of the aromatic ring, directing substitutions to specific positions .

Comparison with Similar Compounds

Similar compounds to 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene include:

    1-(Chloromethyl)-4-methoxy-2-nitrobenzene: Lacks one methoxy group compared to the target compound.

    1-(Chloromethyl)-2,4,5-trimethoxybenzene: Contains an additional methoxy group.

    1-(Chloromethyl)-4,5-dimethoxybenzene: Lacks the nitro group.

Biological Activity

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, with the CAS number 15862-94-9, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, while also exploring its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a nitrobenzene ring that is further substituted with two methoxy groups. This unique structure may influence its reactivity and biological interactions.

Anticancer Activity

The anticancer potential of nitrobenzene derivatives has been a subject of investigation. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.

Case Study:
A study on related compounds demonstrated that certain nitro-substituted benzene derivatives could inhibit the proliferation of human cancer cell lines, such as breast and prostate cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be explained through several proposed mechanisms:

  • Reactive Oxygen Species Generation : The nitro group can undergo reduction in biological systems, leading to ROS production, which is known to damage cellular components and induce apoptosis.
  • Enzyme Inhibition : The chloromethyl group may interact with enzymes involved in critical metabolic pathways, inhibiting their function and disrupting cell growth.
  • DNA Interaction : Nitro compounds have been shown to intercalate DNA or form adducts, potentially leading to mutagenic effects.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the methoxy groups or the introduction of additional functional groups have been explored to improve antimicrobial potency and selectivity towards cancer cells.

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityIndicated potential against E. coli
Anticancer PropertiesInduced apoptosis in breast cancer cells
Mechanistic StudiesROS generation linked to cytotoxicity

Properties

IUPAC Name

1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNUGLFVZJARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541142
Record name 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-94-9
Record name 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

570 g of 2-nitro-4,5-dimethoxybenzyl alcohol was added over 1 hour to 733 ml of thionyl chloride at 0° C. The solution was heated to 25° C. over 2 hours and to 50°-56° C. for 2 hours. The solution was cooled to 5° C. and the mixture was poured onto 12 l of ice water with stirring. The supernatant was poured off and the solid washed with water. The oily solid was blended with ice and water, filtered, and dried in a 40° C. vacuum oven to yield 535 g, 86.4% yield.
Quantity
570 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
12 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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